4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile
Description
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(5-6-13(12)19)10-3-1-9(8-18)2-4-10/h1-7H,19H2 |
InChI Key |
DNRZRGNYACGQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Friedel-Crafts Cyanation for Biphenyl-4-carbonitrile Core
The biphenyl-4-carbonitrile backbone is synthesized via Friedel-Crafts alkylation using biphenyl, cyanogen chloride (ClCN), and anhydrous aluminum chloride (AlCl₃) in chlorobenzene.
Key steps :
- Molar ratios : 1:1–1.5 (biphenyl:AlCl₃:ClCN).
- Temperature : 60–130°C for 4–6 hours.
- Workup : Hydrolysis of AlCl₃ complexes followed by activated carbon treatment and solvent evaporation.
| Parameter | Value | Source |
|---|---|---|
| Yield | 90–98.5% | |
| Purity (GC/NMR) | 80–90.5% |
Suzuki-Miyaura Cross-Coupling for Functionalization
The trifluoromethyl and amino groups are introduced via palladium-catalyzed coupling . A brominated biphenyl-4-carbonitrile precursor reacts with (4-chloro-3-(trifluoromethyl)phenyl)boronic acid under Suzuki conditions.
- Catalyst : Pd(dppf)₂Cl₂ (0.1 mol%).
- Base : SCS-Bi₂O₃ (0.5 equiv).
- Solvent : THF/H₂O (4:1).
- Temperature : 70°C for 8.5–9 hours.
Outcome :
- Product isolated via column chromatography (hexane/EtOAc).
- Key intermediate : 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.
Amination Strategies
The amino group is introduced through reductive amination or nucleophilic substitution . In one protocol:
- Reagents : O-Methoxylamine hydrochloride (3 equiv), HBr/AcOH (2 equiv), zinc (3 equiv).
- Conditions : 50°C (7 h) → 90°C (12 h) → 25–30°C (3 h).
- Workup : Basification with NH₄OH, extraction with CH₂Cl₂, activated charcoal treatment.
Yield : 60%.
Critical Analysis of Methodologies
Efficiency and Scalability
- Friedel-Crafts cyanation offers high yields (>90%) but requires careful handling of AlCl₃ and ClCN.
- Suzuki coupling provides regioselectivity for trifluoromethyl substitution but demands rigorous palladium removal.
Challenges
- Trifluoromethyl group stability : Prone to hydrolysis under acidic/basic conditions.
- Amino group protection : Requires temporary protection (e.g., Boc) during coupling steps.
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals like bicalutamide, it acts as an antiandrogen by binding to androgen receptors, thereby inhibiting the action of androgens (male hormones) in the body . This inhibition is crucial in the treatment of conditions like prostate cancer.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent positions and functional groups:
Key Observations:
- Substituent Position: The placement of the amino group (4' vs. 3') significantly alters electronic distribution. For example, 3'-Amino-[1,1'-biphenyl]-4-carbonitrile lacks the trifluoromethyl group, reducing electron-withdrawing effects compared to the target compound.
- Electronic Effects: The trifluoromethyl group enhances stability and lipophilicity, while the amino group increases solubility in polar solvents. This combination may improve bioavailability in drug candidates compared to analogs like 4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carbonitrile, which replaces –NH₂ with –F .
- Salt Forms: Hydrochloride salts (e.g., 10570-55-5) exhibit higher crystallinity and altered solubility profiles compared to free bases .
Physicochemical Properties
- Melting Point: While direct data for the target compound is unavailable, 4'-Amino-3'-(trifluoromethyl)acetanilide (a related acetanilide derivative) melts at 119°C . The nitrile group in the target compound may lower melting points due to reduced hydrogen bonding.
- Solubility: The amino group enhances water solubility, whereas trifluoromethyl and nitrile groups promote organic solvent compatibility. This contrasts with 4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carbonitrile, which lacks polar amino groups and is less water-soluble .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
